Product packaging for Yemuoside I(Cat. No.:CAS No. 137682-17-8)

Yemuoside I

Cat. No.: B165093
CAS No.: 137682-17-8
M. Wt: 1175.3 g/mol
InChI Key: CWYDMOYGICDOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yemuoside I is a nortriterpenoid glycoside that was first isolated from the plant Stauntonia chinensis . The chemical structure of this compound has been identified as 3-O-[alpha-L-arabinopyranosyl-(1->3)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranosyl]-30-noroleana-12,20(29)-dien-28-oic acid 28-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl] ester . As a specialized natural product, this compound is a compound of interest in phytochemical and analytical research. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not meant for use in diagnostic procedures, human use, or for any clinical applications . The specific biological activities, molecular mechanisms, and full research applications of this compound are areas for further scientific investigation. Researchers are encouraged to consult the latest scientific literature for ongoing studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H90O25 B165093 Yemuoside I CAS No. 137682-17-8

Properties

CAS No.

137682-17-8

Molecular Formula

C57H90O25

Molecular Weight

1175.3 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C57H90O25/c1-23-10-15-57(52(72)82-49-43(70)40(67)38(65)30(78-49)22-75-47-42(69)39(66)37(64)29(19-58)77-47)17-16-55(6)25(26(57)18-23)8-9-32-54(5)13-12-33(53(3,4)31(54)11-14-56(32,55)7)79-51-46(36(63)28(60)21-74-51)81-50-44(71)45(34(61)24(2)76-50)80-48-41(68)35(62)27(59)20-73-48/h8,24,26-51,58-71H,1,9-22H2,2-7H3

InChI Key

CWYDMOYGICDOJV-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Synonyms

3-O-(alpha-L-arabinopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl)-30-noroleana-12,20(29)-dien-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester
yemuoside I

Origin of Product

United States

Natural Occurrence and Isolation of Yemuoside I

Botanical Sources and Geographic Distribution

The principal natural source of Yemuoside I is Stauntonia chinensis DC., a plant belonging to the Lardizabalaceae family. pan.olsztyn.plnih.gov This species is a climbing shrub that is endemic to China. pan.olsztyn.pl

The geographic distribution of Stauntonia chinensis is concentrated in several provinces of China. It is typically found in dense forests on mountain slopes, in thickets, or in sparse forests alongside streams in valleys, at altitudes ranging from approximately 500 to 1,300 meters.

Table 1: Geographic Distribution of Stauntonia chinensis in China

Province/Region
Anhui
Fujian
Guangdong
Guangxi
Guizhou
Hainan
Hong Kong
Hunan
Jiangxi
Yunnan

This table is compiled from multiple botanical references detailing the native range of the species.

The Lardizabalaceae family, to which Stauntonia chinensis belongs, includes other genera that are also known to produce a variety of triterpenoid (B12794562) saponins (B1172615). While this compound is specifically reported from Stauntonia chinensis, the study of related genera provides a broader context for the occurrence of similar complex glycosides within this plant family.

One such related genus is Akebia, which is also distributed in East Asia. cabidigitallibrary.org Phytochemical studies of Akebia quinata have led to the isolation of several triterpenoid saponins. jipb.netnih.gov These compounds, like this compound, are glycosides of triterpene aglycones.

Table 2: Examples of Triterpenoid Saponins from Akebia quinata

Compound Name Aglycone Type
Akebia saponin (B1150181) PA Triterpenoidal saponin
Hederacoside C Triterpenoidal saponin
Hederacolchiside F Triterpenoidal saponin
Maslinic acid Triterpenoid
Scutellaric acid Triterpenoid

This table highlights some of the triterpenoid compounds isolated from Akebia quinata, a genus related to Stauntonia. nih.gov

The investigation of these and other genera within the Lardizabalaceae family is ongoing, with the potential for the discovery of new triterpenoid saponins and other bioactive compounds.

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural source, Stauntonia chinensis, involves a multi-step process that begins with extraction from the plant material, followed by systematic purification to obtain the pure compound.

The initial step in isolating this compound and other saponins is typically a solvent-based extraction from the dried and powdered plant material. Due to the glycosidic nature of saponins, polar solvents are generally employed.

Commonly used solvents for the extraction of triterpenoid saponins include aqueous ethanol (B145695) and methanol (B129727). nih.gov The process often involves maceration or reflux extraction to ensure the efficient transfer of the target compounds from the plant matrix into the solvent. After the initial extraction, the crude extract is often concentrated under reduced pressure to remove the bulk of the solvent. This concentrated extract is then typically suspended in water and partitioned with a series of organic solvents of increasing polarity. A common solvent used for this liquid-liquid partitioning is n-butanol, which is effective in selectively extracting saponins from the aqueous suspension. nih.gov

Following initial extraction and partitioning, the resulting crude saponin mixture is subjected to various chromatographic techniques to separate the individual compounds. The complexity of the extract necessitates a combination of different chromatographic methods to achieve the purification of this compound.

Column Chromatography: A fundamental technique used in the purification process is column chromatography. Silica gel is a common stationary phase used for the initial fractionation of the crude extract. researchgate.net Elution is typically carried out using a gradient system of solvents, often a mixture of chloroform, methanol, and water in varying proportions. google.com This allows for the separation of compounds based on their polarity.

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique frequently used in the later stages of purification. nih.gov In this method, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water. nih.govacs.org A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate closely related saponins. nih.gov

Table 3: Overview of Chromatographic Techniques in this compound Purification

Chromatographic Technique Stationary Phase Example Mobile Phase Example Separation Principle
Normal-Phase Column Chromatography Silica Gel Chloroform-Methanol-Water gradient Polarity
Reversed-Phase HPLC C18 (Octadecylsilane) Acetonitrile-Water gradient Hydrophobicity

This table summarizes the common chromatographic methods used for the separation and purification of triterpenoid saponins like this compound.

In addition to conventional chromatographic methods, more advanced techniques can be employed to enhance the efficiency and resolution of the separation process for complex mixtures of saponins.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.gov HSCCC is particularly well-suited for the separation of natural products like saponins. pan.olsztyn.plmdpi.com The method relies on the partitioning of the solutes between two immiscible liquid phases. A variety of solvent systems can be employed, such as chloroform-methanol-water or ethyl acetate-n-butanol-water mixtures, depending on the polarity of the target compounds. nih.govnih.gov Gradient elution can also be applied in HSCCC to separate compounds with a wide range of polarities in a single run. nih.gov

The selection and optimization of these extraction and purification techniques are crucial for obtaining this compound in high purity, which is essential for its structural elucidation and subsequent scientific investigation.

Structural Characterization and Elucidation of Yemuoside I

Primary Structure Determination of the Triterpenoid (B12794562) Aglycone

Identification of Nor-Triterpenoid Features

A distinguishing feature of Yemuoside I's aglycone is its "nor-triterpenoid" nature, specifically identified as a 30-nor-oleanane derivative chem960.com. The term "nor" indicates the absence of a methyl group or carbon atom typically present in the parent triterpenoid skeleton. In the context of oleanane-type triterpenoids, this "nor" feature often arises from modifications such as decarboxylation at C-28, leading to a 28-nor-oleanane structure, or, as observed in related yemuosides, a 30-norhederagenin (B1259496) skeleton chem960.com. For example, Yemuoside YM37, a structurally related saponin (B1150181) from Stauntonia chinensis, has been identified with a 30-norhederagenin aglycone chem960.com. This implies a similar structural motif for this compound (YM10), where a carbon at position 30 is absent compared to a standard hederagenin. Spectroscopic data, particularly the absence of expected methyl signals and the altered chemical shifts of adjacent carbons in NMR spectra, are crucial for confirming these "nor" features.

Glycosidic Moiety Characterization

As a saponin, this compound contains a glycosidic moiety, which comprises one or more sugar units covalently linked to the aglycone. This compound is described as a bidesmoside, indicating that it has two points of glycosylation, typically at C-3 and C-28 of the aglycone chem960.com.

Identification of Monosaccharide Units (e.g., Rhamnopyranosyl, Glucopyranosyl, Arabinopyranosyl)

The identification of the individual monosaccharide units forming the glycosidic chain is a critical step. This is typically achieved through acid hydrolysis of the saponin, which cleaves the glycosidic bonds, followed by chromatographic analysis (e.g., HPLC or GC-MS) of the released monosaccharides. For this compound and related yemuosides, studies have indicated the presence of several sugar units. Based on the prompt's focus and findings for related yemuosides such as Yemuoside YM28, the monosaccharide composition includes Rhamnopyranosyl, Glucopyranosyl, and Arabinopyranosyl units. For instance, Yemuoside YM28 contains α-L-arabinopyranosyl and α-L-rhamnopyranosyl units. The specific monosaccharide units are summarized in the table below.

Monosaccharide UnitType
RhamnopyranosylDeoxyhexose
GlucopyranosylHexose
ArabinopyranosylPentose (B10789219)

Determination of Glycosidic Linkages and Anomeric Configurations

NMR spectroscopy, particularly the coupling constants of the anomeric protons (H-1') and HMBC correlations, is indispensable for this determination chem960.com. Large coupling constants (e.g., around 7-8 Hz) for anomeric protons typically indicate a β-configuration, while smaller coupling constants (e.g., 1-4 Hz) suggest an α-configuration chem960.com. For related yemuosides, specific linkages and anomeric configurations have been elucidated. For example, in Yemuoside YM28, the sugar chain attached at C-3 of the aglycone includes an α-L-arabinopyranosyl unit linked through a (1→3) linkage to another α-L-arabinopyranosyl unit, which in turn has an α-L-rhamnopyranosyl unit attached via a (1→2) linkage. The sugar chain at C-28 of the aglycone in Yemuoside YM28 is also specified as α-L-rhamnopyranosyl. This detailed information for a closely related compound provides strong insights into the likely linkages and configurations within this compound.

Elucidation of Oligosaccharide Chains

The complete elucidation of the oligosaccharide chains involves determining the sequence of the monosaccharide units, their respective glycosidic linkages, and any branching patterns. Given that this compound is a bidesmoside, it features two distinct oligosaccharide chains attached to the aglycone. The process of chain elucidation often involves a combination of 1D and 2D NMR techniques (e.g., COSY, TOCSY, HSQC, HMBC) and mass spectrometry fragmentation patterns (MS/MS) chem960.com.

Comprehensive Spectroscopic and Analytical Techniques for Structural Confirmation

The structural characterization of this compound relies on a combination of advanced spectroscopic and analytical techniques, providing comprehensive insights into its molecular formula, functional groups, and connectivity.

Physical Properties: this compound presents as an amorphous powder with a melting point ranging from 124 to 126 °C. scilit.com Its optical rotation was measured as [α]23D -48.7° (c 0.08, MeOH). scilit.com

Mass Spectrometry (MS) Data: High-resolution mass spectrometry plays a crucial role in determining the molecular weight and formula of this compound. Secondary Ion Mass Spectrometry (SIMS) analysis of this compound revealed characteristic ion peaks, including a potassium adduct [M+K]+ at m/z 709 and a sodium adduct [M+Na]+ at m/z 693. scilit.com The presence of a sodium adduct at m/z 693 indicates a molecular weight (M) of approximately 670 g/mol for the compound. scilit.com Further fragmentation ions were observed at m/z 561 ([M-Api+Na]+) and m/z 399 ([M - Glc - Api + Na]+), corresponding to the successive losses of apiose and glucose sugar units, respectively. scilit.com The proposed structure for this compound is (-)-olivil-9-O-β-D-apiofuranosyl(1→6)-β-D-glucopyranoside. For this proposed structure, the calculated molecular weight (C29H40O16) is approximately 644.62 g/mol . The slight discrepancy between the observed molecular weight (670 g/mol ) and the calculated molecular weight for the named structure suggests potential subtle structural variations or additional unaccounted substituents.

Ultraviolet (UV) Spectroscopy Data: The UV spectrum of this compound, recorded in methanol (B129727), exhibits absorption maxima at 224 nm and 273 nm. scilit.com These absorption patterns are characteristic of the chromophores present within the lignan (B3055560) skeleton.

Infrared (IR) Spectroscopy Data: While specific IR data for this compound (YM1) was not detailed in the provided snippet, IR spectroscopy is generally employed to identify characteristic functional groups. For similar triterpene glycosides like Dendrocinaoside A, which is compared to yemuoside YM14, IR spectra typically show absorption bands around 3404 cm−1 (hydroxyl groups), 2939 cm−1 (C-H stretching), 1755 cm−1 (ester carbonyl), 1649 cm−1 (C=C stretching), and 1064 cm−1 (C-O stretching of sugars). guidetopharmacology.orguni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the precise structural elucidation of complex natural products like this compound.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound (YM1), recorded in CD3OD, provides detailed information on the proton environments within the molecule. Key signals include those for aromatic methoxyl groups, aromatic protons, and various protons from the lignan core and the attached sugar moieties (glucose and apiose). scilit.com The presence of anomeric protons at δH 4.29 (d, J=7.8 Hz) for glucose and δH 5.02 (d, J=2.5 Hz) for apiose indicates their β-D configurations and linkage points. scilit.com

Table 1: Selected 1H NMR Spectroscopic Data for this compound (YM1) (600 MHz, CD3OD)

δH (ppm)Multiplicity (J, Hz)Assignment
2.46mH-8
2.93, 3.03ABq (14.0)H-7'
3.54sH-5 (apiose)
3.63, 3.86ABq (9.1)H-9'
3.74, 3.94ABq (9.5)H-4 (apiose)
3.76dd (11.0, 6.0)H-9a
3.86s-OMe
3.87s-OMe
3.88d (2.5)H-2 (apiose)
4.11dd (11.0, 5.5)H-9b
4.29d (7.8)H-1 (glucose)
4.79d (7.8)H-7
5.02d (2.5)H-1 (apiose)
6.70-7.15mAromatic H
6.73d (8.0)H-5
6.76dd (8.1, 1.9)H-6
6.77d (8.0)H-5'
6.92dd (8.0, 1.9)H-6'
6.94d (1.9)H-2
7.12d (1.9)H-2'

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of this compound. While the detailed 13C NMR data for this compound (YM1) was referenced to a table in the original publication scilit.com, it was not explicitly provided in the search results. However, 13C NMR is crucial for assigning carbon signals of both the aglycone and sugar moieties, confirming the number of carbons, and identifying different carbon environments (e.g., methyl, methylene (B1212753), methine, quaternary, and anomeric carbons).

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing proton-proton and proton-carbon connectivities, respectively. For this compound (YM1), a 1H-13C COSY spectrum was utilized to assign the carbons of the pentose residue (apiose). scilit.com Additionally, positive Nuclear Overhauser Effect (nOe) correlations between the branching methylene (C-5') and methine (C-2') protons were instrumental in confirming the β-D-apiose sugar structure. scilit.com

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Biological Activities and Associated Molecular Mechanisms of Yemuoside I

Anti-inflammatory Effects

Molecular Mechanisms of Action in Inflammation

Modulation of Toll-like Receptor (TLR) Signaling Pathways

Toll-like receptors (TLRs) are key proteins in the innate immune system that recognize molecular patterns associated with pathogens. TLR4, in particular, is a crucial receptor that, upon activation, can initiate a cascade of inflammatory responses. The process often begins with the dimerization of the TLR4 receptor, a critical step for initiating downstream signaling. While direct studies on Yemuoside I's effect on TLR4 dimerization are not available, the anti-inflammatory properties of many natural compounds involve the interruption of this initial activation step.

Regulation of NF-κB and MAPK Signaling Cascades

Following TLR activation, signals are transmitted through a series of adaptor proteins and kinases. A pivotal pathway involves Myeloid differentiation primary response 88 (MyD88), TGF-β-activated kinase 1 (TAK1), and the subsequent activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The NF-κB and MAPK pathways are central regulators of gene transcription for a host of pro-inflammatory molecules, including cytokines and chemokines. The ability of compounds to inhibit the activation of NF-κB and MAPKs is a well-established mechanism for reducing inflammation.

Influence on Inflammatory Cell Activation

Macrophages are critical immune cells that can adopt different functional phenotypes in response to their environment. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in resolving inflammation and promoting tissue repair. The polarization of macrophages towards an M1 or M2 phenotype is tightly regulated by signaling pathways like NF-κB. Compounds that can influence this balance, potentially by promoting a shift from an M1 to an M2 phenotype, are considered to have significant therapeutic potential in inflammatory diseases.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a significant role in the development of chronic diseases. This compound, like many other saponins (B1172615), is investigated for its potential antioxidant effects.

Free Radical Scavenging Capabilities

One of the primary mechanisms of antioxidant activity is the ability to directly neutralize free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this capacity. These tests measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thus quenching its reactivity. While specific data for this compound is not detailed in the available literature, saponins from other plant sources have demonstrated significant free radical scavenging activity in these assays.

Regulation of Oxidative Stress Pathways

Beyond direct scavenging, antioxidants can also exert their effects by modulating cellular pathways that control the response to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes.

Enhancement of Endogenous Antioxidant Enzyme Activities

The body possesses a sophisticated defense system of endogenous antioxidant enzymes. Key among these are superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. ethernet.edu.et Some natural compounds have been shown to enhance the activity of these enzymes, thereby bolstering the cell's intrinsic antioxidant defenses. ethernet.edu.et The anti-aging effects of certain saponins have been linked to their ability to increase the activity of SOD and catalase. ethernet.edu.et

Anti-diabetic and Insulin Sensitizing Effects

Triterpenoid (B12794562) saponins from Stauntonia chinensis, the plant source of this compound, have demonstrated notable anti-diabetic and insulin-sensitizing effects. Studies utilizing insulin-resistant human liver carcinoma (HepG2) cells have shown that these compounds can effectively ameliorate insulin resistance by enhancing glucose uptake and metabolism. mdpi.comnih.gov This suggests a promising role for this compound and related saponins as potential therapeutic agents for type 2 diabetes mellitus. mdpi.com

In laboratory models of insulin resistance, triterpenoid saponins from S. chinensis have been shown to significantly increase the uptake of glucose in HepG2 cells. mdpi.com A specific saponin (B1150181), referred to as saponin 6 in one study, was particularly effective at stimulating glucose consumption in a dose-dependent manner. mdpi.comresearchgate.net This action helps to restore the cells' ability to process glucose, a key function that is impaired in insulin-resistant states. The enhanced uptake is a critical first step in overcoming cellular insulin resistance. mdpi.com

Table 1: Effect of S. chinensis Saponin on Glucose Consumption in Insulin-Resistant HepG2 Cells

Treatment Group Glucose Consumption (μg/mg protein)
Control 15.2 ± 1.8
Insulin-Resistant Model 8.5 ± 1.1
Saponin 6 (10 μM) 12.1 ± 1.5
Saponin 6 (20 μM) 14.8 ± 1.7

Data adapted from a study on triterpenoid saponins from Stauntonia chinensis, showing a significant increase in glucose uptake in treated insulin-resistant cells. mdpi.com

The mechanism behind the improved glucose uptake involves the activation of crucial intracellular signaling pathways that regulate energy homeostasis and insulin response.

Research has demonstrated that triterpenoid saponins from S. chinensis significantly enhance the phosphorylation of AMP-activated protein kinase (AMPK) in insulin-resistant HepG2 cells. mdpi.comnih.gov AMPK acts as a master regulator of cellular energy metabolism. nih.gov Its activation under conditions of low energy (high AMP/ATP ratio) stimulates glucose uptake and fatty acid oxidation to restore energy balance. youtube.com The activation of AMPK by these saponins suggests a mechanism for improving cellular energy status and glucose utilization, independent of insulin alone. mdpi.com

In addition to the AMPK pathway, these compounds have been found to activate the primary insulin signaling pathway: IR/IRS-1/PI3K/Akt. mdpi.comnih.gov In insulin-resistant cells, the phosphorylation of key proteins in this cascade is typically reduced. Treatment with saponins from S. chinensis was shown to increase the phosphorylation of the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Akt. mdpi.comresearchgate.net This restoration of the insulin signaling cascade enhances the cell's sensitivity to insulin, facilitating downstream effects such as glucose transporter translocation and, consequently, increased glucose uptake. mdpi.comcellsignal.com

Table 2: Effect of S. chinensis Saponin on Key Signaling Protein Phosphorylation

Protein Insulin-Resistant Model (Relative Phosphorylation) Saponin 6 Treated (Relative Phosphorylation)
p-AMPK Decreased Significantly Increased
p-IR Decreased Significantly Increased
p-IRS-1 Decreased Significantly Increased
p-Akt Decreased Significantly Increased

This table summarizes findings on the increased phosphorylation of key metabolic signaling proteins in insulin-resistant HepG2 cells following treatment with a representative saponin from S. chinensis. mdpi.com

Beyond enhancing glucose uptake, triterpenoid saponins from S. chinensis also influence the subsequent metabolic processing of glucose. Studies have shown that treatment with these saponins increases the activity of key glycolytic enzymes, including hexokinase (HK) and pyruvate kinase (PK), in insulin-resistant HepG2 cells. mdpi.com Hexokinase is responsible for the initial phosphorylation of glucose upon its entry into the cell, trapping it for metabolism, while pyruvate kinase is a critical enzyme in the later stages of glycolysis. mdpi.com By upregulating the activity of these enzymes, the saponins accelerate the rate of glucose catabolism, further contributing to the reduction of intracellular glucose levels and ameliorating the insulin-resistant state. mdpi.com

Activation of Key Signaling Pathways in Glucose Metabolism

Analgesic Effects

The total triterpenoid saponins (TSS) extracted from Stauntonia chinensis have been confirmed to possess significant analgesic properties. nih.govfrontiersin.orgnih.gov The anti-nociceptive activity has been observed in various models of acute pain induced by thermal and chemical stimuli. frontiersin.orgnih.gov This suggests that this compound, as a constituent of this saponin fraction, likely contributes to these pain-relieving effects. The mechanism of action appears to be centered on the central nervous system and does not involve the opioid system, as the effects were not blocked by naloxone. frontiersin.orgnih.gov Instead, the analgesic role of these saponins is attributed to a specific increase in the inhibitory synaptic response in the cortex. frontiersin.org Research indicates that these compounds selectively increase spontaneous inhibitory synaptic transmission and enhance the effects of the inhibitory neurotransmitter GABA in cortical neurons. frontiersin.org This enhancement of inhibitory signaling in the brain raises the threshold for pain perception. frontiersin.org

Modulation of Nociceptive Responses in Preclinical Models

Studies utilizing animal models of pain have demonstrated that triterpenoid saponins from Stauntonia chinensis, including compounds structurally related to this compound, possess significant analgesic properties. These compounds have been shown to be effective in models of both inflammatory and neuropathic pain, suggesting a broad-spectrum anti-nociceptive activity. frontiersin.orgnih.gov The analgesic effects are mediated through distinct molecular pathways, contributing to both central and peripheral pain relief. frontiersin.orgnih.govnih.gov

Pharmacological studies have confirmed that the total triterpenoid saponins from S. chinensis can alleviate pain by increasing inhibitory synaptic responses within the cortex and by modulating the capsaicin receptor, TRPV1. frontiersin.orgnih.govnih.gov In vivo experiments in animal models have substantiated the analgesic effects of individual active components, demonstrating a reduction in pain behaviors. frontiersin.orgnih.gov

Table 1: Analgesic Effects of Stauntonia chinensis Triterpenoid Saponins in Preclinical Models

Model Compound Fraction Observed Effect Reference
Inflammatory Pain Total Saponins (TSS) Reduced pain behavior frontiersin.orgnih.gov
Neuropathic Pain Component C10 Attenuated mechanical allodynia frontiersin.orgnih.gov
Acute Pain Component C9 Increased paw withdrawal latency frontiersin.orgnih.gov

Influence on Inhibitory Synaptic Responses in the Central Nervous System

A key aspect of the central analgesic mechanism of this compound-related compounds involves the potentiation of inhibitory neurotransmission. Research has shown that specific triterpenoid saponins from S. chinensis can enhance inhibitory synaptic activity in the central nervous system. frontiersin.orgnih.gov

Patch-clamp experiments on cortical neurons have revealed that a specific component, identified as C10, significantly increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs). frontiersin.orgnih.gov This effect is directly linked to the enhancement of GABAergic transmission, as the application of a GABAA receptor antagonist can block this increase in mIPSC frequency. frontiersin.orgnih.gov This suggests that the central analgesic action is, at least in part, mediated by the positive modulation of GABAA receptors, leading to a greater inhibitory tone in cortical circuits involved in pain processing. frontiersin.orgnih.gov

Table 2: Effect of this compound-related Compound (C10) on Inhibitory Synaptic Transmission

Parameter Experimental Condition Result Mechanism Reference
mIPSC Frequency Application of C10 to cortical neurons Significant increase Enhancement of GABA release/receptor sensitivity frontiersin.orgnih.gov
mIPSC Amplitude Application of C10 to cortical neurons No significant change Presynaptic mechanism of action frontiersin.orgnih.gov
GABAA Receptor Blockade C10 + GABAA antagonist Increased mIPSC frequency is abolished Action is dependent on GABAA receptors frontiersin.orgnih.gov

Modulation of Pain-Related Receptors (e.g., Capsaicin Receptor, TRPV1)

In addition to its central effects, the analgesic profile of triterpenoid saponins from S. chinensis is also attributed to their interaction with peripheral pain-sensing receptors. Specifically, research has identified that a component known as C9 acts as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. frontiersin.orgnih.govnih.gov The TRPV1 receptor, often referred to as the capsaicin receptor, is a key player in the detection and transmission of noxious thermal and chemical stimuli.

Electrophysiological studies on dorsal root ganglion (DRG) neurons, where TRPV1 is highly expressed, have shown that component C9 can antagonize the activation of this receptor. frontiersin.orgnih.gov By inhibiting TRPV1, this compound effectively reduces the signaling of pain from the periphery to the central nervous system. This peripheral mechanism complements the central actions of other related saponins, resulting in a multi-target analgesic effect. frontiersin.orgnih.govnih.gov

Table 3: Modulation of TRPV1 Receptor by this compound-related Compound (C9)

Receptor Cell Type Compound Observed Effect Reference
TRPV1 Dorsal Root Ganglion (DRG) Neurons Component C9 Antagonism of capsaicin-induced currents frontiersin.orgnih.gov

Molecular and Cellular Pharmacology of Yemuoside I

Mechanistic Interrogation of Signaling Pathway Modulation

Epigenetic Modulations Induced by Yemuoside I

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. med-bio.cncreative-diagnostics.com These modifications primarily include DNA methylation, histone modifications, and the regulation by non-coding RNAs, all of which influence chromatin structure and gene accessibility. med-bio.cnnih.gov While epigenetics is a significant area of pharmacological research, with various compounds known to induce epigenetic modulations imrpress.comfrontiersin.orgfrontiersin.orgsemanticscholar.orgmdpi.comokstate.edu, specific research detailing epigenetic modulations directly induced by this compound (Ciwujianoside B) is not extensively reported in the available literature.

In Vitro Pharmacodynamic Assessments

In vitro pharmacodynamic assessments are crucial for understanding the mechanisms of action of chemical compounds outside of a living organism. These assessments typically involve cell-free biochemical assays and cell-based assays to evaluate a compound's activity against specific targets or cellular processes.

Cell-Free Biochemical Assays

Cell-free biochemical assays utilize isolated cellular components, such as enzymes or proteins, in a controlled environment to study direct molecular interactions. researchgate.netspandidos-publications.com this compound has been evaluated in such assays, demonstrating inhibitory effects on specific enzymatic activities and radical scavenging capabilities. chem960.com

Table 1: Cell-Free Biochemical Assay Results for this compound

Assay TypeTarget/MechanismIC50 Value (µM)Citation
Enzyme Inhibition Assayα-glucosidase0.74 chem960.com
Radical Scavenging AssayPeroxynitrite radicals34.8 chem960.com

Cell-Based Assays (e.g., Cell Growth Inhibition, Phosphorylation Assays)

Cell-based assays measure the effects of compounds on living cells, providing insights into their biological activity within a more complex cellular environment. medchemexpress.eulondon-dermatology-centre.co.uk These assays can assess various parameters, including cell growth inhibition, cell viability, and the modulation of phosphorylation events. creative-diagnostics.comnih.govcreative-diagnostics.comyoutube.comabcam.comthermofisher.comdojindo.commdpi.comthermofisher.comfrontiersin.orgbmglabtech.comsigmaaldrich.com

While this compound has been noted for its "dendritic expansion activity on primary cultured cortical neurons" in an in vitro cell-based context, researchgate.net detailed data regarding its effects on general cell growth inhibition (e.g., IC50 values against specific cell lines) or direct phosphorylation assays (e.g., modulation of specific kinase pathways) are not broadly documented in the primary literature for this compound (Ciwujianoside B). Assays for cell growth inhibition typically quantify changes in cell viability or proliferation using methods like MTT or WST-1, yielding IC50 values that indicate the concentration required to inhibit 50% of cell growth. creative-diagnostics.comcreative-diagnostics.commdpi.comcancer.gov Phosphorylation assays, on the other hand, focus on detecting the transfer of phosphate (B84403) groups to proteins, which is a critical mechanism for regulating protein function and cellular signaling. nih.govthermofisher.comcreative-proteomics.comrndsystems.combio-rad-antibodies.com

Structure Activity Relationship Sar Studies of Yemuoside I and Its Analogues

Identification of Pharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For Yemuoside I, a nortriterpenoid glycoside, the key pharmacophoric features are primarily associated with its triterpenoid (B12794562) backbone, the attached sugar moieties, and specific functional groups.

The triterpenoid backbone of this compound, which is an oleanane-type skeleton, serves as the fundamental scaffold for its biological activity. The rigid, polycyclic structure of this backbone provides a specific three-dimensional orientation for the attached functional groups and sugar chains, facilitating their interaction with biological targets.

Table 1: Key Features of the Triterpenoid Backbone and Their Postulated Role in Bioactivity

FeaturePostulated Role in Bioactivity
Oleanane Skeleton Provides a rigid scaffold for the presentation of functional groups and sugar moieties. Its lipophilicity may facilitate membrane permeability and interaction with hydrophobic pockets of target proteins.
C-12 Double Bond Influences the overall conformation of the C-ring and may be involved in electronic interactions with biological targets.
30-nor Structure The absence of a methyl group at the C-20 position may alter the steric and electronic properties in that region, potentially influencing target binding.

The sugar chains attached to the triterpenoid backbone at the C-3 and C-28 positions are critical determinants of the potency and specificity of this compound. These sugar moieties, also known as glycones, significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The number, type, and sequence of monosaccharide units, as well as the nature of the glycosidic linkages, can dramatically alter the biological activity. For instance, the presence of multiple sugar units can enhance water solubility, which affects the compound's absorption and distribution in biological systems. Furthermore, the sugar chains can directly interact with specific residues on target proteins, such as receptors or enzymes, thereby modulating the binding affinity and selectivity.

Research on other triterpenoid saponins (B1172615) has shown that variations in the sugar chains can lead to different biological outcomes. For example, the presence of a terminal glucose unit has been found to be important for the activity of some saponins. The interglycosidic linkages (e.g., 1→2, 1→3, 1→4, 1→6) also play a crucial role in defining the three-dimensional conformation of the oligosaccharide chains, which in turn affects their interaction with biological targets. nih.gov The location and orientation of the sugar chains within a lipid bilayer can be influenced by their structure, which is a key factor in their biological activity. acs.org

Table 2: Influence of Sugar Moieties on the Bioactivity of Triterpenoid Saponins

Structural FeatureInfluence on Potency and Specificity
Number of Sugar Units Generally, an increase in the number of sugar units can enhance aqueous solubility and may increase potency up to a certain point. Trisaccharide glycosides have been shown to be more potent than disaccharide glycosides in some cases. sinica.edu.twscispace.com
Type of Monosaccharides Different monosaccharides (e.g., glucose, rhamnose, arabinose) can have varying interactions with target molecules, thus influencing specificity.
Sequence of Sugars The order of monosaccharides in the chain can affect the overall shape and binding affinity.
Glycosidic Linkages The type of linkage (α or β) and the connection points (e.g., 1→2, 1→6) determine the flexibility and conformation of the sugar chain, which is critical for specific interactions.
Position of Attachment The presence of sugar chains at both C-3 and C-28 (bidesmosidic) versus only one position (monodesmosidic) can lead to different biological activities.

Beyond the triterpenoid backbone and the sugar moieties, specific functional groups on the this compound molecule contribute significantly to its biological effects. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target macromolecules.

The carboxyl group at the C-28 position is a key functional group. In its ionized form, it can engage in ionic interactions with positively charged residues on target proteins. Esterification of this carboxyl group with a sugar chain, as is the case in this compound, modifies its polarity and steric bulk, which can have a profound impact on its biological activity.

Hydroxyl groups on the triterpenoid skeleton or the sugar residues are also important pharmacophoric features. They can act as both hydrogen bond donors and acceptors, forming crucial interactions that stabilize the binding of the molecule to its target. The position and stereochemistry of these hydroxyl groups are often critical for maintaining a high binding affinity.

Table 3: Key Functional Groups and Their Impact on Biological Effects

Functional GroupPositionPotential Impact on Biological Effects
Carboxyl Group C-28Can participate in ionic interactions. Its esterification to a sugar chain modulates polarity and steric properties, influencing target binding and pharmacokinetics. This group has been identified as a key contributor to the nematicidal activity of some triterpenoid saponins. phmethods.net
Hydroxyl Groups C-3 and on sugar moietiesAct as hydrogen bond donors and acceptors, crucial for stabilizing interactions with biological targets. Their number and position can affect the hydrophilic-lipophilic balance of the molecule.
Ester Linkage C-28Connects the triterpenoid aglycone to a disaccharide chain, influencing the overall chemical stability and enzymatic susceptibility of the molecule.
Glycosidic Linkages C-3 and C-28Determine the orientation and flexibility of the sugar chains, which is critical for specific receptor or enzyme interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. phmethods.net These models are valuable tools for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular properties that are important for a particular biological effect.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not extensively reported in the public domain, the general methodology for developing such models for triterpenoid saponins involves several key steps. The development of a robust QSAR model is a critical step in modern drug discovery and is essential for predicting the biological activity of novel compounds. nih.gov

First, a dataset of structurally related compounds with their corresponding biological activities is compiled. For this compound and its analogues, this would involve synthesizing or isolating a series of derivatives with variations in the triterpenoid backbone, the sugar moieties, and the functional groups. The biological activity of these compounds would then be determined using a relevant bioassay.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. A wide range of descriptors can be calculated, and the selection of the most relevant ones is a crucial step in model development.

Finally, a mathematical model is built using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. This model correlates the selected molecular descriptors with the observed biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new compounds.

Table 4: Steps in Developing a Predictive QSAR Model for this compound Analogues

StepDescription
1. Dataset Compilation A set of this compound analogues with measured biological activities is gathered.
2. Molecular Descriptor Calculation A variety of 2D and 3D descriptors are computed for each molecule to quantify its structural and physicochemical properties.
3. Descriptor Selection Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity.
4. Model Building A mathematical equation is generated to correlate the selected descriptors with the biological activity using regression or machine learning methods.
5. Model Validation The model's predictive ability is assessed using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

Correlation of Molecular Descriptors with Pharmacological Responses

In QSAR studies of triterpenoid saponins, several types of molecular descriptors have been found to correlate with their pharmacological responses. These correlations provide valuable insights into the mechanisms of action and the structural requirements for activity.

Electronic descriptors , such as atomic charges and dipole moments, can be correlated with activities that involve electrostatic interactions. For example, the charge distribution on the sugar moieties and the carboxyl group of this compound could be important for its interaction with polar residues in a binding site.

Steric descriptors , which describe the size and shape of the molecule, are often correlated with activities that are sensitive to the steric fit between the ligand and its target. Descriptors such as molecular volume and surface area can be important for understanding how well a this compound analogue can be accommodated within a binding pocket.

Hydrophobic descriptors , most notably the logarithm of the octanol-water partition coefficient (logP), are frequently correlated with the ability of a compound to cross biological membranes and interact with hydrophobic regions of proteins. For triterpenoid saponins, the balance between the lipophilic aglycone and the hydrophilic sugar chains is a key determinant of bioactivity, and this can be captured by hydrophobic descriptors. Studies on other triterpenoid saponins have shown a positive correlation between the slogP descriptor and nematicidal activity. phmethods.net

Table 5: Common Molecular Descriptors and Their Potential Correlation with the Pharmacological Responses of this compound Analogues

Descriptor TypeExample DescriptorsPotential Correlation with Pharmacological Response
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesCorrelates with electrostatic interactions, hydrogen bonding capacity, and chemical reactivity.
Steric Molecular volume, Surface area, Molar refractivityRelates to the steric fit of the molecule in a binding site and can influence receptor affinity.
Hydrophobic LogP, Polar surface area (PSA)Influences membrane permeability, protein binding, and interactions with hydrophobic pockets of targets.
Topological Connectivity indices, Shape indicesReflects the overall size, shape, and degree of branching of the molecule, which can be related to binding affinity.

By establishing these correlations, QSAR models can guide the design of new this compound analogues with improved pharmacological profiles, ultimately accelerating the drug discovery process.

Computational and In Silico Approaches to SAR

The exploration of Structure-Activity Relationships (SAR) for complex natural products like this compound and its analogues has been significantly advanced by computational, or in silico, methods. These approaches provide molecular-level insights into how structural modifications influence biological activity, thereby guiding the rational design of more potent and selective compounds. By simulating interactions between molecules and their biological targets, researchers can predict binding affinities, identify key structural features for activity, and screen large libraries of virtual compounds, accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its target protein at an atomic level. nih.govmdpi.comrjptonline.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring these poses based on their binding energy. nih.govmdpi.com A lower, more negative binding energy generally indicates a more stable and favorable interaction. rjptonline.org For this compound, docking studies would involve preparing a 3D structure of the compound and docking it into the active site of a relevant biological target. These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the nortriterpenoid core or the sugar moieties of this compound and the amino acid residues of the target protein. mdpi.com

For instance, a hypothetical docking study of this compound analogues against a specific enzyme could yield results like those presented in Table 1. Such data helps identify which structural modifications—for example, changes in the glycosylation pattern or substitutions on the aglycone backbone—lead to improved binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound Analogues

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
This compound Enzyme X -8.5 TYR23, LYS45, ASP101
Analogue A (modified sugar) Enzyme X -9.2 TYR23, LYS45, ARG105
Analogue B (aglycone sub.) Enzyme X -7.8 LYS45, ASP101

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of atoms and molecules over time. nih.govnih.govresearchgate.net An MD simulation treats atoms as spheres and chemical bonds as springs, solving Newton's equations of motion to track the trajectory of every atom in the system. nih.govmdpi.com This provides a dynamic view of the ligand-target complex, allowing researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. mdpi.com For the this compound-target complex, an MD simulation could confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, thus validating the binding hypothesis. researchgate.net

Virtual Screening for Analog Design and Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. medpharmres.comnih.govharvard.edu This method is instrumental in the design and optimization of analogues of a lead compound like this compound. There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. medpharmres.comnih.gov A library of virtual compounds, which could include derivatives of the this compound scaffold, is docked into the active site of the target. The compounds are then ranked based on their predicted binding affinity or other scoring functions. nih.gov This allows for the rapid identification of promising candidates for synthesis and biological testing, significantly narrowing the field from millions of potential structures to a manageable number. medpharmres.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach utilizes the structure of a known active ligand, such as this compound, as a template. The virtual library is then searched for molecules with similar shapes, sizes, and electrostatic properties, under the assumption that structurally similar molecules will have similar biological activities.

These screening processes can guide the optimization of this compound analogues by identifying novel scaffolds or substituents that are predicted to have enhanced activity. The results of a virtual screen are often presented as a list of "hits" ranked by a scoring metric, as shown in the illustrative table below.

Table 2: Illustrative Virtual Screening Hit List for this compound Analogues

Rank Compound ID Docking Score (kcal/mol) Predicted Interactions
1 YI-Analog-101 -10.3 H-bond with SER88, Hydrophobic pocket
2 YI-Analog-254 -9.8 H-bond with SER88, Pi-cation with LYS12
3 YI-Analog-076 -9.5 Hydrophobic pocket, van der Waals

Applications of Artificial Intelligence and Machine Learning in SAR

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to SAR studies to build predictive models from existing data. nih.govesa.intresearchgate.net These models can learn complex, non-linear relationships between chemical structures and their biological activities that may not be apparent through traditional analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary application of ML in this field. nih.govnih.gov A QSAR model is a mathematical equation that relates the chemical properties (descriptors) of a series of compounds to their biological activity. nih.gov To build a QSAR model for this compound analogues, a dataset of compounds with known activities would be required. For each compound, various molecular descriptors are calculated (e.g., molecular weight, logP, electronic properties, topological indices). An ML algorithm, such as a deep neural network (DNN) or random forest, is then trained on this data to learn the correlation between the descriptors and the activity. nih.govnih.gov

The resulting model can then be used to:

Predict the activity of new, unsynthesized this compound analogues.

Identify the most important molecular features that contribute to biological activity.

Guide the design of new compounds with optimized properties.

Deep learning, a subset of ML, has shown particular promise in QSAR and drug discovery. nih.govmdpi.com Deep neural networks can automatically learn relevant features from raw representations of molecules, such as 2D images or 3D structures, potentially capturing more subtle SAR trends than models based on pre-calculated descriptors. nih.gov The predictive power of such models is often evaluated using statistical metrics like the coefficient of determination (R²), as shown in Table 3.

Table 3: Example Performance of a Machine Learning QSAR Model

ML Algorithm Descriptor Set Training Set R² Test Set R²
Deep Neural Network All Descriptors 0.85 0.70
Random Forest Physicochemical 0.78 0.65

By integrating these advanced computational techniques, researchers can develop a comprehensive understanding of the SAR for this compound, facilitating a more efficient and targeted approach to the discovery of novel therapeutic agents.

Future Directions and Research Gaps in Yemuoside I Research

Deeper Mechanistic Elucidation of Biological Actions

Unraveling Complex Signaling Network Interactions

Current understanding of how Yemuoside I modulates cellular signaling is in its infancy. Future investigations should aim to map the complex web of signaling pathways that are perturbed by this compound. It is crucial to move beyond linear pathway analysis and embrace the complexity of signaling networks, including feedback and feed-forward loops. nih.gov Techniques such as phosphoproteomics, kinome profiling, and computational modeling will be instrumental in identifying the key nodes and hubs within the signaling cascade that are directly or indirectly affected by this compound. Understanding these intricate interactions will be paramount to predicting its cellular effects and potential off-target activities.

Identification of Novel and Secondary Molecular Targets

While initial studies may have identified primary binding partners of this compound, a comprehensive understanding of its polypharmacology requires the identification of its complete target profile. Future research should employ a multi-pronged approach to uncover novel and secondary molecular targets. This could involve affinity-based proteomics, where this compound is used as a bait to pull down interacting proteins from cell lysates, followed by mass spectrometry for identification. Additionally, computational approaches, such as reverse docking and pharmacophore modeling, can be utilized to screen for potential off-targets. The identification of these secondary targets is critical for a complete understanding of the compound's mechanism of action and for anticipating potential side effects. nih.govresearchgate.net

Exploration of Additional Therapeutic Potentials and Applications

The therapeutic landscape of this compound is far from being fully explored. While initial studies may have hinted at its potential in certain disease contexts, a systematic and broad-based screening effort is necessary to uncover its full therapeutic utility. High-throughput screening assays across a diverse range of disease models, including various cancer cell lines, inflammatory disease models, and neurodegenerative disease models, could reveal unexpected therapeutic avenues. Furthermore, investigating its potential as an immunomodulatory agent or as a sensitizer for existing therapies could open up new combination treatment strategies.

Development of Highly Potent and Selective this compound Analogues

The native structure of this compound, while biologically active, may not possess the optimal physicochemical and pharmacokinetic properties for therapeutic development. A significant area for future research lies in the rational design and synthesis of this compound analogues with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of this compound with its target proteins, will be essential for identifying the key pharmacophoric features. Medicinal chemistry efforts can then focus on modifying the core scaffold to enhance target engagement, improve metabolic stability, and reduce off-target toxicities. The development of a library of potent and selective analogues will be crucial for advancing this compound-based therapeutics into preclinical and clinical development.

Advanced Methodologies for Production and Formulation

The sustainable and scalable production of this compound is a critical bottleneck that needs to be addressed for its future development. Current extraction methods from natural sources may be inefficient and environmentally taxing. Future research should explore and optimize alternative production strategies, such as plant cell culture, metabolic engineering of microbial hosts, or total chemical synthesis. Furthermore, the development of advanced formulation strategies is necessary to improve the bioavailability and targeted delivery of this compound. The exploration of nanoparticle-based delivery systems, liposomal formulations, or prodrug approaches could significantly enhance its therapeutic efficacy and minimize systemic toxicity.

Integration of Multi-Omics Approaches for Comprehensive Understanding (e.g., Spatial Multi-omics)

To achieve a holistic understanding of the cellular and organismal response to this compound, the integration of multiple "omics" datasets is indispensable. Future studies should leverage the power of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular snapshot of this compound's effects. nih.gov Spatial multi-omics, a cutting-edge approach that allows for the analysis of molecular profiles within the spatial context of tissues, will be particularly valuable in understanding how this compound impacts different cell types within a complex biological system. By integrating these multi-layered datasets, researchers can construct detailed models of this compound's mechanism of action, identify novel biomarkers for treatment response, and pave the way for a more personalized and effective therapeutic application of this promising natural compound.

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Yemuoside I from plant sources, and how do extraction conditions influence yield?

  • Methodological Answer : Isolation typically employs supercritical fluid chromatography (SFC) with gradients of scCO₂ and methanol/water mixtures (e.g., 10% H₂O + 0.05% formic acid). Yield optimization requires adjusting parameters like column temperature (e.g., 20–30°C), backpressure (160 bar), and solvent gradients (e.g., 0–50% modifier over 10 min). Reproducibility depends on strict adherence to protocols, including pre-column conditioning and post-run equilibration .
  • Key Variables : Temperature impacts separation efficiency (e.g., 20°C improves resolution for polar saponins like this compound vs. 30°C for non-polar analogs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and what are common pitfalls in interpretation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are standard. For NMR, ¹H-¹³C HSQC and HMBC experiments resolve glycosidic linkages and aglycone stereochemistry. Common errors include misassigning overlapping proton signals in crowded regions (δ 3.0–4.5 ppm for sugar moieties). HR-MS in negative ion mode ([M+HCOO]⁻ adducts) enhances sensitivity for saponins .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

  • Methodological Answer : Include solvent controls (e.g., DMSO at ≤0.1% v/v) and reference inhibitors (e.g., cycloheximide for cytotoxicity assays). Pre-treat cells with antioxidants to mitigate ROS-induced artifacts. Dose-response curves (0.1–100 µM) with triplicate replicates are critical. Validate target engagement via siRNA knockdown or competitive binding assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?

  • Methodological Answer : Discrepancies often arise from variability in assay matrices (e.g., plasma vs. serum) or analytical techniques. Cross-validate using orthogonal methods:

LC-MS/MS with deuterated internal standards for quantification.

Microdialysis in target tissues to assess unbound fractions.
Reconcile data by modeling physiochemical properties (logP, plasma protein binding) and adjusting for interspecies metabolic differences .

Q. How can computational modeling improve the design of this compound analogs with enhanced target specificity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen analogs against crystal structures of target proteins (e.g., NF-κB or COX-2). Prioritize compounds with ΔG < -8 kcal/mol. Validate predictions via molecular dynamics simulations (100 ns trajectories) to assess binding stability. Synthesize top candidates with modified sugar moieties (e.g., C-28 esterification) to enhance membrane permeability .

Q. What experimental controls are critical when studying this compound’s synergistic effects with conventional therapeutics?

  • Methodological Answer :

  • Isobolographic Analysis : Test fixed-ratio combinations (e.g., 1:1, 1:3) to calculate combination indices (CI < 1 indicates synergy).
  • Off-Target Controls : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate pharmacokinetic vs. pharmacodynamic synergy.
  • Cytotoxicity Profiling : Use non-malignant cell lines (e.g., HEK293) to confirm tumor-selective effects .

Q. How do researchers address batch-to-batch variability in this compound samples during long-term studies?

  • Methodological Answer : Implement quality control (QC) protocols:

HPLC-PDA : Monitor purity (>95% by area under the curve).

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; reject batches with >5% degradation.

Standardized Documentation : Record extraction dates, solvent lots, and storage conditions (−80°C in amber vials) .

Methodological Guidelines for Reproducibility

  • Data Reporting : Include raw chromatograms, NMR spectra, and statistical outputs (e.g., ANOVA tables) in supplementary materials. Follow the Beilstein Journal of Organic Chemistry ’s standards for experimental transparency .
  • Conflict Resolution : Use systematic review frameworks (e.g., Cochrane Handbook) to meta-analyze contradictory findings, prioritizing studies with validated protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.